1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-one
Description
Contextual Significance of Trifluoromethoxy-Substituted Aromatic Systems
The trifluoromethoxy group is a fascinating substituent that imparts a unique combination of properties to aromatic systems. Unlike its non-fluorinated counterpart, the methoxy (B1213986) group, the -OCF3 group is strongly electron-withdrawing, which significantly influences the electronic environment of the aromatic ring. mdpi.com This electronic perturbation can affect the reactivity of the molecule and its interactions with biological targets.
Furthermore, the trifluoromethoxy group is known for its exceptional metabolic stability. The strong carbon-fluorine bonds within the -OCF3 group are resistant to enzymatic degradation, which can lead to an increased half-life of drug candidates in biological systems. researchgate.net This metabolic robustness is a highly desirable trait in the development of new pharmaceuticals.
| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) |
|---|---|---|
| Hansch π Parameter | +1.04 | +0.88 |
| Hammett Meta Constant (σm) | +0.38 | +0.43 |
| Hammett Para Constant (σp) | +0.35 | +0.54 |
Importance of Propan-2-one Derivatives in Organic Synthesis and Functional Molecule Design
The propan-2-one (or acetone) moiety is a fundamental building block in organic synthesis. Aryl propan-2-one derivatives, in particular, are valuable precursors for a wide range of chemical transformations. The ketone functional group is highly reactive and can participate in numerous reactions, including nucleophilic additions, reductions, and condensations.
For instance, the carbonyl group of a propan-2-one derivative can be reduced to a secondary alcohol, which can then be further functionalized. Alternatively, the α-protons adjacent to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. This reactivity makes aryl propan-2-one derivatives key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional molecules.
Research Gaps and Opportunities for 1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-one
Despite the well-established importance of its constituent parts, a thorough search of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a lack of published data on its synthesis, characterization, and potential applications. This absence of information presents a compelling opportunity for chemical research.
The synthesis of this compound is likely to be a non-trivial endeavor. The introduction of the trifluoromethoxy group onto an aromatic ring can be challenging, often requiring specialized reagents and reaction conditions. mdpi.com Furthermore, the subsequent attachment of the propan-2-one side chain would require careful strategic planning to avoid unwanted side reactions.
One potential synthetic approach could involve a Friedel-Crafts acylation of 1,3-bis(trifluoromethoxy)benzene. However, Friedel-Crafts reactions can be sensitive to the electronic nature of the aromatic ring, and the strongly deactivating effect of the two -OCF3 groups might hinder this transformation. wikipedia.org Alternative strategies, such as the reaction of a Grignard reagent derived from 1-bromo-3,5-bis(trifluoromethoxy)benzene (B12970953) with a suitable acetone (B3395972) equivalent, could be explored. A process for the synthesis of the analogous 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one has been developed via a Grignard reaction with acetic anhydride (B1165640). google.com
The unique combination of two highly lipophilic and electron-withdrawing trifluoromethoxy groups on the phenyl ring, coupled with the versatile propan-2-one functionality, suggests that this compound could be a valuable building block for the synthesis of novel bioactive molecules. Its high lipophilicity could be advantageous for developing compounds that can penetrate the blood-brain barrier, for example.
The exploration of the synthesis and reactivity of this compound would not only fill a gap in the chemical literature but also potentially open up new avenues for the design and development of novel functional molecules with unique properties. Further research in this area is therefore highly warranted.
Structure
3D Structure
Properties
CAS No. |
1803745-49-4 |
|---|---|
Molecular Formula |
C11H8F6O3 |
Molecular Weight |
302.17 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O3/c1-6(18)2-7-3-8(19-10(12,13)14)5-9(4-7)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
FQOZYBXZDRNRLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)OC(F)(F)F)OC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 3,5 Bis Trifluoromethoxy Phenyl Propan 2 One
Established Synthetic Pathways to Aryl Ketones
The synthesis of aryl ketones, including 1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-one, has traditionally relied on several robust and well-documented chemical reactions. These methods, while effective, may have limitations regarding substrate scope, reaction conditions, and functional group tolerance.
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. wikipedia.orgchemguide.co.uk This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.org For the synthesis of this compound, the starting aromatic compound would be 1,3-bis(trifluoromethoxy)benzene.
The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring. The trifluoromethoxy groups on the benzene (B151609) ring are deactivating, which can make Friedel-Crafts reactions more challenging compared to activated benzene derivatives. libretexts.org However, the reaction can still proceed under appropriate conditions.
Table 1: Proposed Friedel-Crafts Acylation for this compound
| Acylating Agent | Lewis Acid Catalyst | Solvent | General Conditions |
| Propanoyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane, Nitrobenzene | Anhydrous, often at reduced temperatures initially, followed by heating. |
| Propionic anhydride | Aluminum chloride (AlCl₃) | Carbon disulfide | Anhydrous conditions are crucial to prevent catalyst deactivation. |
Due to the deactivating nature of the trifluoromethoxy groups, stoichiometric or even excess amounts of the Lewis acid catalyst may be necessary to drive the reaction to completion. wikipedia.org
Grignard Reagent Based Synthesis with Acetic Anhydride
Grignard reagents are powerful nucleophiles widely used for carbon-carbon bond formation. mnstate.educerritos.edu The synthesis of aryl ketones can be achieved by reacting an aryl magnesium halide with an appropriate acylating agent. A well-established procedure for a structurally similar compound, 1-[3,5-bis(trifluoromethyl)phenyl]ethanone, involves the reaction of 3,5-bis(trifluoromethyl)phenylmagnesium bromide with acetic anhydride. orgsyn.orggoogle.com
This methodology can be adapted for the synthesis of this compound. The key steps would involve:
Formation of the Grignard Reagent : Reacting 1-bromo-3,5-bis(trifluoromethoxy)benzene (B12970953) with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). cerritos.eduorgsyn.org
Acylation : The subsequent reaction of the formed Grignard reagent with a suitable electrophile to introduce the propan-2-one moiety. While acetic anhydride is used for ethanone (B97240) synthesis, for a propan-2-one, a reagent such as propionyl chloride or propionic anhydride would be required. However, the reaction of Grignard reagents with acyl chlorides can sometimes lead to the formation of tertiary alcohols as byproducts due to a second addition. mnstate.edu Careful control of reaction conditions, such as low temperatures, is essential. google.com
Table 2: Proposed Grignard-Based Synthesis
| Step | Reagents | Solvent | Key Conditions |
| 1. Grignard Formation | 1-bromo-3,5-bis(trifluoromethoxy)benzene, Magnesium turnings | Anhydrous Tetrahydrofuran (THF) | Inert atmosphere (e.g., Argon or Nitrogen), initiation may require an iodine crystal. cerritos.eduorgsyn.org |
| 2. Acylation | Propionyl chloride or Propionic anhydride | Anhydrous Tetrahydrofuran (THF) | Slow addition of the Grignard reagent to an excess of the acylating agent at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. orgsyn.org |
Alternative Carbon-Carbon Bond Forming Reactions
Beyond Friedel-Crafts and Grignard reactions, other established methods for C-C bond formation can be employed for aryl ketone synthesis. A notable example is the reaction of diazonium salts. For instance, a process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one involves reacting the diazonium salt of 3-trifluoromethylaniline with isopropenyl acetate (B1210297) in the presence of a copper catalyst. google.comepo.org This approach could potentially be adapted by starting with 3,5-bis(trifluoromethoxy)aniline.
Other methods include the use of organocadmium or organocuprate reagents, which are generally less reactive than Grignard reagents and can provide better selectivity for ketone formation when reacted with acyl chlorides.
Development of Novel and Efficient Synthetic Routes
Modern organic synthesis has seen the advent of more efficient and selective methods for the construction of chemical bonds, many of which are applicable to the synthesis of aryl ketones.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, offering milder reaction conditions and greater functional group tolerance compared to classical methods. researchgate.net
Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a powerful tool. A plausible route for this compound could involve the coupling of 3,5-bis(trifluoromethoxy)phenylboronic acid with a halo-propan-2-one derivative. bohrium.com
Heck-type Reactions : Palladium-catalyzed Heck-type reactions can also be employed for the synthesis of aryl ketones through highly regioselective arylation. researchgate.net
Carbonylative Coupling : These reactions involve the direct introduction of a carbonyl group. For example, a palladium-catalyzed carbonylative Suzuki coupling could be envisioned, where 3,5-bis(trifluoromethoxy)phenyl halide is reacted with a suitable organoboron reagent under a carbon monoxide atmosphere. researchgate.net
Table 3: Overview of Potential Transition Metal-Catalyzed Syntheses
| Reaction Type | Aryl Source | Propan-2-one Source | Catalyst System (Example) |
| Suzuki-Miyaura Coupling | 3,5-bis(trifluoromethoxy)phenylboronic acid | Bromo-propan-2-one | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |
| Negishi Coupling | 3,5-bis(trifluoromethoxy)phenylzinc chloride | Propanoyl chloride | Pd(dba)₂, phosphine (B1218219) ligand |
| Direct α-Arylation of Ketones | 1-halo-3,5-bis(trifluoromethoxy)benzene | Propan-2-one (as enolate) | Pd(OAc)₂, phosphine ligand, strong base |
These methods often proceed under milder conditions and can tolerate a wider range of functional groups than traditional methods. acs.org
Organocatalytic Methods for Ketone Formation
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in synthesis, often providing high levels of stereoselectivity. acs.orgacs.org While direct synthesis of an achiral aryl ketone like this compound from simple precursors might not be the primary application of organocatalysis, these methods are highly relevant for subsequent transformations or for the synthesis of chiral derivatives.
For example, organocatalytic methods have been developed for the enantioselective α-functionalization of ketones. acs.org If a chiral center were desired adjacent to the carbonyl group, organocatalysis would be a key methodology. Furthermore, research into organocatalytic methods for C-H activation and functionalization is an active area, which could in the future provide direct routes to aryl ketones without the need for pre-functionalized starting materials. The development of organocatalytic formal O-H bond insertion of α-carbonyl sulfur ylides provides efficient access to highly enantioenriched α-oxygenated ketones. acs.org
The primary advantage of organocatalysis is the avoidance of potentially toxic and expensive heavy metals, contributing to greener synthetic processes.
Photochemical and Electrochemical Synthesis Strategies
The application of photochemical and electrochemical methods offers novel pathways for the synthesis of complex organic molecules, often providing advantages in selectivity and reaction conditions over traditional thermal methods. However, dedicated research detailing the synthesis of this compound using these strategies is not currently available in the reviewed scientific literature.
Photochemical Synthesis: This approach utilizes light energy to activate molecules and drive chemical reactions. Aromatic ketones, for instance, are known to be photoactive compounds that can undergo various photochemical reactions, including radical cascade cyclizations and photodissociation. acs.orglibretexts.org These reactions can lead to the formation of unique molecular architectures that are not easily accessible through ground-state thermal chemistry. nih.gov The core principle involves an n→π* transition upon light absorption, which can initiate processes like hydrogen abstraction or cycloadditions. libretexts.org The specific application of these principles to construct the this compound structure has not been documented.
Electrochemical Synthesis: This strategy employs electrical current to drive oxidation and reduction reactions, often eliminating the need for conventional chemical oxidizing or reducing agents. rsc.org This can lead to cleaner reaction profiles and is considered a green chemistry approach. acs.org Electrochemical methods have been successfully developed for the α-arylation of ketones and the synthesis of aryl alkyl ketones from various precursors. rsc.orgacs.org These techniques offer a powerful platform for molecular transformation under mild conditions. rsc.orgacs.org Despite the potential of electrosynthesis, its specific application for the preparation of this compound has not been reported.
Green Chemistry Principles in Synthetic Design
Green chemistry is a foundational approach in modern chemical synthesis that aims to design products and processes that minimize the use and generation of hazardous substances. pfizer.commdpi.com The 12 principles of green chemistry provide a framework for chemists to create more sustainable and environmentally benign synthetic routes. pharmaceutical-technology.com While the adoption of these principles is crucial in the pharmaceutical and fine chemical industries, specific case studies detailing a "green synthesis" for this compound are not described in the available literature. The following sections discuss key green chemistry concepts that would be critical in designing such a synthesis.
Solvent-Free or Environmentally Benign Solvent Approaches
A core tenet of green chemistry is the reduction or replacement of hazardous organic solvents. pharmaceutical-technology.com Many traditional chemical syntheses rely on volatile organic compounds that pose environmental and health risks.
Solvent-Free Synthesis: Conducting reactions in the absence of a solvent (neat) or under solid-state conditions can significantly reduce waste, simplify purification processes, and sometimes enhance reaction rates. tandfonline.com Techniques such as grinding (mechanochemistry) or microwave irradiation are often employed to facilitate solvent-free reactions. tandfonline.comrsc.org These methods have been successfully used for the synthesis of various compounds, including α,β-unsaturated ketones and N-acylhydrazones. tandfonline.comrsc.org
Environmentally Benign Solvents: When a solvent is necessary, green chemistry encourages the use of alternatives with a lower environmental impact, such as water, supercritical fluids, or bio-derived solvents like ethanol (B145695) and ethyl lactate. mdpi.com The pharmaceutical industry is increasingly adopting such solvents to improve the sustainability of its manufacturing processes. mdpi.com
Currently, there are no published reports applying either solvent-free methods or exclusively benign solvents for the synthesis of this compound.
Atom Economy and Reaction Efficiency Optimization
Atom economy is a central metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgjocpr.com It provides a theoretical measure of how little waste a reaction produces.
The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org
A high atom economy (approaching 100%) indicates that most of the atoms from the starting materials are utilized in the final product, minimizing the generation of byproducts. jk-sci.com Reaction types that inherently have high atom economy include addition reactions and rearrangements, while substitution and elimination reactions tend to have lower atom economies. rsc.org
Without a specific, documented synthetic route for this compound, a definitive atom economy analysis cannot be conducted. However, to illustrate the principle, a hypothetical synthesis can be analyzed. For example, if the compound were synthesized via a hypothetical Grignard-type reaction followed by oxidation, the atom economy could be calculated as shown in the table below.
Hypothetical Atom Economy Calculation
This table is for illustrative purposes only, as a specific, validated synthetic route is not available in the literature.
| Reactant 1 (Hypothetical) | Reactant 2 (Hypothetical) | Desired Product | Byproduct(s) (Hypothetical) | % Atom Economy |
| 1-Bromo-3,5-bis(trifluoromethoxy)benzene | Acetonyl Grignard Reagent | This compound | MgBr₂ | Value would be calculated based on the specific molecular weights. |
Optimizing reaction efficiency involves not only maximizing atom economy but also achieving high chemical yield, reducing energy consumption, and utilizing catalytic processes over stoichiometric ones. pharmaceutical-technology.com Catalysts are particularly important as they can enable more efficient and selective transformations with minimal waste. pharmaceutical-technology.com
Chemical Reactivity and Mechanistic Studies of 1 3,5 Bis Trifluoromethoxy Phenyl Propan 2 One
Reactivity of the Ketone Moiety
The reactivity of 1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-one is largely dictated by the presence of the ketone functional group. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.
Nucleophilic addition is a characteristic reaction of ketones. medlifemastery.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to steric and electronic factors. ncert.nic.in
Key factors influencing nucleophilic addition to this specific ketone include the nature of the nucleophile, the solvent, and the presence of catalysts. Strong nucleophiles, such as Grignard reagents or organolithium compounds, will readily add to the carbonyl group. Weaker nucleophiles may require acid or base catalysis to enhance the electrophilicity of the carbonyl carbon or the nucleophilicity of the attacking species.
Table 1: Predicted Products of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-ol |
| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 2-[3,5-bis(trifluoromethoxy)phenyl]-3-methylbutan-2-ol |
| Cyanide | Hydrogen cyanide (HCN) | 2-cyano-1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-ol |
| Amine | Ammonia (NH₃) | Imine intermediate |
Ketones with α-hydrogens, such as this compound, can undergo enolization in the presence of an acid or base catalyst to form an enol or an enolate, respectively. universalclass.comlibretexts.org The acidity of the α-hydrogens is increased by the electron-withdrawing effect of the carbonyl group. vanderbilt.edu
The formation of the enolate is a key step in many reactions, as the enolate is a powerful nucleophile. masterorganicchemistry.com It can react with various electrophiles at the α-carbon, leading to the formation of new carbon-carbon bonds. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions.
The enolate of this compound can participate in condensation reactions, such as the aldol (B89426) condensation. libretexts.org In a self-condensation reaction, the enolate would attack the carbonyl group of another molecule of the ketone. More synthetically useful are crossed aldol condensations with a non-enolizable aldehyde or ketone. researchgate.net
Furthermore, this ketone can serve as a precursor for the synthesis of various heterocycles. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while condensation with β-dicarbonyl compounds can lead to the formation of pyridines or pyrimidines, depending on the reaction partners and conditions. The Trofimov reaction, involving the reaction of a ketoxime with an acetylene, provides a route to substituted pyrroles. wikipedia.org
The carbonyl group of this compound can be reduced to a secondary alcohol, 1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-ol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). fiveable.mewikipedia.org Catalytic hydrogenation can also be employed. msu.edu
Ketones are generally resistant to oxidation under mild conditions. youtube.com However, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur.
Influence of the 3,5-bis(trifluoromethoxy)phenyl Group on Reactivity
The 3,5-bis(trifluoromethoxy)phenyl group significantly influences the reactivity of the ketone. The trifluoromethoxy (OCF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govmdpi.com This inductive effect deactivates the aromatic ring towards electrophilic aromatic substitution. beilstein-journals.org
The electron-withdrawing nature of the two trifluoromethoxy groups at the meta positions of the phenyl ring will increase the electrophilicity of the carbonyl carbon. This is because the inductive effect will pull electron density away from the carbonyl group, making it more susceptible to nucleophilic attack.
Table 2: Predicted Hammett Parameters for Substituents on the Phenyl Ring
| Substituent | Position | σ_m | σ_p |
|---|---|---|---|
| OCF₃ | meta | +0.38 | +0.35 |
| CF₃ | meta | +0.43 | +0.54 |
Note: Hammett parameters are a measure of the electronic effect of a substituent on the reactivity of a benzene (B151609) derivative. Positive values indicate an electron-withdrawing effect.
The deactivating effect of the trifluoromethoxy groups makes electrophilic substitution on the aromatic ring challenging. Any substitution would be directed to the positions ortho to the propan-2-one group and meta to the trifluoromethoxy groups.
Regioselectivity in Electrophilic Aromatic Substitution
The orientation of incoming electrophiles to the aromatic ring of this compound is a complex interplay of the directing effects of the existing substituents. Both the trifluoromethoxy (-OCF₃) group and the propan-2-one (-CH₂COCH₃) group are electron-withdrawing and thus deactivate the aromatic ring towards electrophilic attack. However, their directing effects differ.
The propan-2-one group , attached to the ring via a methylene (B1212753) spacer, is also a deactivating group due to the electron-withdrawing nature of the carbonyl group. It is classified as a meta-directing group. This is because the carbonyl group withdraws electron density from the aromatic ring, destabilizing the arenium ion intermediates for ortho and para attack more than for meta attack.
In this compound, the two trifluoromethoxy groups are situated meta to each other. Their combined deactivating and ortho, para-directing effects would influence the remaining positions on the ring (positions 2, 4, and 6). The propan-2-one group is at position 1. The directing effects of the substituents are summarized in the table below.
| Position | Directing Effect of -OCF₃ at C3 | Directing Effect of -OCF₃ at C5 | Directing Effect of -CH₂COCH₃ at C1 | Overall Predicted Directivity |
| C2 | ortho (directing) | para (directing) | ortho (deactivating) | Highly deactivated, but potential site of substitution |
| C4 | para (directing) | ortho (directing) | meta (less deactivated) | Less deactivated, likely major site of substitution |
| C6 | ortho (directing) | ortho (directing) | ortho (deactivating) | Highly deactivated, but potential site of substitution |
Based on the cumulative effects, electrophilic substitution is predicted to occur primarily at the C4 position . This position is para to one trifluoromethoxy group and ortho to the other, thus receiving activating resonance stabilization from both. Furthermore, it is meta to the deactivating propan-2-one group, making it less deactivated than the ortho positions (C2 and C6). The C2 and C6 positions are strongly deactivated by the adjacent propan-2-one group and are sterically hindered.
Impact on Reaction Kinetics and Thermodynamics
The presence of three strong electron-withdrawing groups on the benzene ring has a profound impact on the kinetics and thermodynamics of electrophilic aromatic substitution reactions.
Detailed Mechanistic Investigations of Key Transformations
Reaction Pathway Elucidation
The reaction pathway for an electrophilic aromatic substitution on this compound would proceed through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.
Generation of the Electrophile (E⁺): A strong electrophile is generated, often with the aid of a catalyst.
Nucleophilic Attack: The electron-rich aromatic ring of this compound attacks the electrophile. As discussed, this attack is most likely to occur at the C4 position. This step is typically the rate-determining step of the reaction.
Formation of the Arenium Ion: The attack results in the formation of a resonance-stabilized arenium ion. The positive charge is delocalized across the ring, with resonance structures placing the charge at the C3, C5, and C1 positions. The resonance stabilization provided by the lone pairs of the trifluoromethoxy groups at the C3 and C5 positions is crucial in favoring attack at C4.
Deprotonation: A weak base removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring and yielding the final substituted product.
Transition State Analysis
A theoretical analysis of the transition states involved in the electrophilic attack at different positions of the ring can provide insight into the observed regioselectivity. The transition state for the rate-determining step resembles the structure of the arenium ion intermediate.
Attack at C4 (para to one -OCF₃ and ortho to the other): The transition state leading to the arenium ion will be stabilized by the resonance donation from both trifluoromethoxy groups. This delocalization of the developing positive charge lowers the energy of the transition state.
Attack at C2/C6 (ortho to the -CH₂COCH₃ and one -OCF₃): The transition state for attack at these positions will be significantly destabilized by the strong inductive withdrawal of the adjacent protonated ketone group and one of the trifluoromethoxy groups. Steric hindrance between the electrophile and the bulky substituents would also raise the energy of this transition state.
Attack at other positions: Attack at the positions bearing the substituents (ipso-substitution) is generally less favorable unless the substituent is a good leaving group.
Therefore, the reaction pathway proceeding through the transition state leading to the C4-substituted product is expected to have the lowest activation energy, making it the kinetically favored pathway.
Role As a Key Intermediate and Building Block in Advanced Organic Synthesis
Precursor for Complex Fluorinated Molecular Architectures
The structure of 1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-one is well-suited for the construction of elaborate molecules rich in fluorine. The ketone moiety acts as a versatile handle for a wide array of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.
The prochiral nature of the ketone in this compound allows for its conversion into valuable chiral building blocks, specifically enantiomerically enriched alcohols. Asymmetric reduction of the carbonyl group can yield either the (R)- or (S)-enantiomer of 1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-ol, which are crucial intermediates for the synthesis of stereochemically defined bioactive molecules. While specific studies on this exact ketone are not prevalent, the transformation is analogous to the well-documented asymmetric reduction of the related compound 3',5'-bis(trifluoromethyl)acetophenone, which is a key step in synthesizing neurokinin-1 (NK-1) receptor antagonists like Aprepitant. researchgate.netresearchgate.netenzymaster.de
Several methods can be employed for this stereoselective transformation:
Enzymatic Reduction: Biocatalysis using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a highly selective and environmentally friendly route to chiral alcohols. These enzymes can produce alcohols with very high enantiomeric excess (>99% ee) under mild reaction conditions. researchgate.netresearchgate.net
Asymmetric Transfer Hydrogenation: This method uses a chiral catalyst, typically based on ruthenium or rhodium, to transfer hydrogen from a source like isopropanol or formic acid to the ketone, yielding the chiral alcohol with high enantioselectivity. google.com
| Method | Typical Reagents/Catalysts | Expected Product | Key Advantages |
|---|---|---|---|
| Enzymatic Reduction | Ketoreductase (KRED), Alcohol Dehydrogenase (ADH), Whole-cell biocatalysts (e.g., Candida, Leifsonia sp.) researchgate.netresearchgate.net | (R)- or (S)-1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-ol | High enantioselectivity (>99% ee), mild conditions, environmentally benign |
| Asymmetric Transfer Hydrogenation | Ru- or Rh-based chiral catalysts (e.g., RuCl2[(S,S)-TsDPEN]), Isopropanol or Formic acid as H-source google.com | (R)- or (S)-1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-ol | High yields, excellent enantioselectivity, operational simplicity |
Beyond chiral synthesis, the ketone functional group is readily converted into other important functionalities like alcohols and amines, further expanding its utility as a synthetic intermediate.
Synthesis of Alcohols: Standard chemical reduction of the carbonyl group using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) provides a straightforward and high-yielding route to the racemic alcohol, 1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-ol.
Synthesis of Amines: The ketone is an excellent substrate for reductive amination, a powerful method for amine synthesis. libretexts.org This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by in-situ reduction to yield the final amine product. The choice of nitrogen source determines the class of amine produced. This transformation is supported by studies on the enzymatic amination of the analogous 3',5-bistrifluoromethylacetophenone to produce the corresponding chiral amine. mdpi.com
| Nitrogen Source | Reducing Agent | Product |
|---|---|---|
| Ammonia (NH₃) | H₂/Ni, NaBH₃CN, NaBH(OAc)₃ libretexts.org | 1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-amine (Primary Amine) |
| Primary Amine (R-NH₂) | H₂/Ni, NaBH₃CN, NaBH(OAc)₃ libretexts.org | N-alkyl-1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-amine (Secondary Amine) |
| Secondary Amine (R₂NH) | H₂/Ni, NaBH₃CN, NaBH(OAc)₃ libretexts.org | N,N-dialkyl-1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-amine (Tertiary Amine) |
Application in Heterocyclic Compound Synthesis
Heterocyclic compounds are foundational to pharmaceuticals and agrochemicals. While this compound may not be a direct substrate for common multicomponent reactions like the Hantzsch wikipedia.orgchemtube3d.com or Biginelli wikipedia.orgchemspider.com syntheses, it serves as a valuable starting material for creating more complex intermediates that can then be cyclized into a variety of heterocyclic rings. A common strategy involves converting the ketone into a 1,3- or 1,4-dicarbonyl compound, which are versatile precursors for heterocycles.
Pyrrole Derivatives: The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.orgorganic-chemistry.org The subject ketone can be envisioned as a precursor to a suitable 1,4-diketone through α-functionalization and subsequent elaboration.
Pyridine Derivatives: The synthesis of highly substituted pyridines can be achieved through various condensation reactions. Although the direct use of this ketone is limited in classic named reactions, its derivatives, such as the corresponding enamine or a 1,3-dicarbonyl variant, could be employed in pyridine ring-forming strategies. nih.gov
Pyrimidine Derivatives: Pyrimidines are often synthesized via the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea. wikipedia.org To utilize this compound, it would first need to be converted into a β-dicarbonyl derivative, for instance, by a Claisen condensation with an appropriate ester. This resulting 1,3-diketone could then participate in a Biginelli-type reaction to form a dihydropyrimidinone bearing the 3,5-bis(trifluoromethoxy)phenyl moiety.
A more direct application of the ketone in heterocycle synthesis involves its conversion to a β-diketone intermediate, such as 1-[3,5-bis(trifluoromethoxy)phenyl]butane-1,3-dione. This key intermediate can be readily prepared and subsequently cyclized with various binucleophiles to generate a range of five- and six-membered heterocycles.
Pyrazoles: Condensation of the derived 1,3-diketone with hydrazine (B178648) or substituted hydrazines is a standard and efficient method for constructing the pyrazole ring system, which is a common scaffold in medicinal chemistry. nih.govmdpi.com
Isoxazoles: Similarly, reaction of the 1,3-diketone with hydroxylamine hydrochloride would lead to the formation of isoxazole derivatives.
Other Six-Membered Rings: The reactive dicarbonyl functionality can also be used to construct various six-membered rings through reactions like the Diels-Alder or other annulation strategies. vanderbilt.edu
| Target Heterocycle | Required Reagent | General Reaction Name |
|---|---|---|
| Pyrazole | Hydrazine (H₂NNH₂) | Knorr Pyrazole Synthesis |
| Isoxazole | Hydroxylamine (H₂NOH) | Claisen Isoxazole Synthesis |
| Pyrimidine | Urea (H₂NCONH₂) + Aldehyde | Biginelli Reaction wikipedia.org |
Integration into Scaffolds for Chemical Probe Development
Chemical probes are small molecules designed to interact with biological targets in a specific manner, enabling the study and manipulation of biological processes. mskcc.org The this compound scaffold is highly suitable for the development of such probes.
The 3,5-bis(trifluoromethoxy)phenyl group offers several advantages for a chemical probe scaffold:
Physicochemical Properties: The OCF₃ groups increase lipophilicity, which can enhance cell membrane permeability, while also improving metabolic stability, leading to a longer biological half-life. nih.gov
¹⁹F NMR Spectroscopy: The presence of six magnetically equivalent fluorine atoms provides a strong and clean signal for ¹⁹F NMR studies, a powerful technique for monitoring the interaction of the probe with its biological target without background interference.
The ketone functional group is a key feature for probe development, acting as a versatile chemical handle. It allows for the straightforward attachment of various functionalities through reactions such as reductive amination or Wittig-type reactions. This enables the integration of:
Reporter Groups: Fluorophores for microscopy or flow cytometry.
Affinity Tags: Biotin for pull-down experiments and proteomic analysis.
Reactive Groups: Covalent warheads (e.g., electrophiles) to enable irreversible binding to a target protein, facilitating target identification and validation. rsc.org
By modifying the ketone, the core scaffold can be elaborated into a sophisticated chemical tool tailored for investigating specific biological questions. mskcc.org
Advanced Spectroscopic and Structural Characterization of 1 3,5 Bis Trifluoromethoxy Phenyl Propan 2 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the intricate structural details of fluorinated organic molecules like 1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-one.
Multi-dimensional 1H, 13C, and 19F NMR Techniques
Multi-dimensional NMR techniques, including 1H, 13C, and 19F NMR, would be instrumental in the complete structural assignment of this compound. For analogous compounds, such as derivatives of 3,5-bis(trifluoromethyl)acetophenone, 1H NMR spectra typically show the aromatic protons as singlets, and the methylene (B1212753) and methyl protons of the propan-2-one side chain with their characteristic chemical shifts and multiplicities nih.gov.
For 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one, the aromatic protons appear as singlets at 8.44 ppm and 8.13 ppm, and the methylene protons as a singlet at 4.48 ppm nih.gov. In the case of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one, the aromatic protons are observed at 7.94 ppm and 8.32 ppm researchgate.net. Based on these analogs, the expected 1H NMR spectrum of this compound would feature distinct signals for the aromatic protons and the propan-2-one moiety.
13C NMR provides further structural confirmation. In 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one, the carbonyl carbon is observed at 188.81 ppm, while the aromatic carbons and the trifluoromethyl carbons show characteristic signals nih.gov. The 19F NMR spectrum is particularly informative for fluorinated compounds, revealing the chemical environment of the fluorine atoms. For compounds containing trifluoromethyl groups, a single resonance is typically observed, with its chemical shift being indicative of the electronic environment researchgate.net. For this compound, the 19F NMR would be crucial to confirm the presence and electronic nature of the trifluoromethoxy groups.
Dynamic NMR for Conformational Studies
Dynamic NMR techniques are vital for investigating the conformational dynamics of flexible molecules. The rotational barrier around the aryl-carbonyl bond in acetophenones and related compounds can be studied using variable temperature NMR. For related 2-substituted fluoro- and trifluoromethyl-acetophenones, conformational analyses have shown the presence of different conformers in solution rsc.org. While the propan-2-one side chain in the target molecule introduces additional flexibility, dynamic NMR studies could provide valuable information on the preferred conformations and the energy barriers between them. The presence of the two bulky trifluoromethoxy groups on the phenyl ring would likely influence the rotational dynamics and the conformational equilibrium.
Mass Spectrometry for Molecular Structure Elucidation
Mass spectrometry provides critical information about the molecular weight and fragmentation pathways of a compound, aiding in its structural elucidation.
Fragmentation Pathway Analysis
The mass spectrum of this compound would be expected to show a prominent molecular ion peak. The fragmentation of this compound would likely involve characteristic losses of fragments associated with the propan-2-one side chain and the trifluoromethoxy groups.
A common fragmentation pathway for ketones is the alpha-cleavage, which for the target molecule would involve the cleavage of the bond between the carbonyl carbon and the adjacent methylene or methyl group. This would lead to the formation of acylium ions. For instance, the fragmentation of 1-phenylpropan-2-one shows a base peak corresponding to the [M-CH3]+ fragment massbank.eu.
For trifluoromethyl-substituted aromatic compounds, the fragmentation often involves the loss of a CF3 radical or rearrangement processes involving the fluorine atoms fluorine1.ru. In the case of this compound, fragmentation pathways involving the cleavage of the C-O bond in the trifluoromethoxy group or the loss of a CF3O radical could be anticipated. The stability of the resulting fragment ions would govern the observed fragmentation pattern.
X-Ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not available, the analysis of closely related compounds offers significant insights into its potential solid-state packing.
Crystal Packing and Intermolecular Interactions (e.g., C-H···F, F···F)
In the crystal structure of a related compound, 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one, molecules are linked into dimers through weak C—H⋯Br and C—O⋯Csp2 interactions. Additionally, C—H⋯O, C—F⋯π, and F⋯F interactions are observed nih.gov. The presence of trifluoromethyl groups often leads to the formation of these types of interactions, influencing the supramolecular architecture ed.ac.uk.
Conformational Preferences in the Crystalline State
Detailed experimental crystallographic data for this compound is not presently available in the public domain. However, an analysis of the conformational preferences can be inferred from fundamental principles of structural chemistry and by examining related crystal structures of phenyl ketones.
It is anticipated that the bulky and highly electronegative trifluoromethoxy (-OCF₃) groups at the 3 and 5 positions of the phenyl ring would significantly influence the molecule's conformation. These groups would likely sterically hinder free rotation around the C(aryl)-C(methylene) bond. Consequently, the propan-2-one moiety would be expected to adopt a conformation that minimizes steric repulsion with the flanking -OCF₃ groups. This often results in a non-planar arrangement where the side chain is twisted out of the plane of the aromatic ring.
Furthermore, the trifluoromethoxy group itself has preferred conformations. The orientation of the CF₃ group relative to the phenyl ring is typically staggered to minimize steric strain. In the crystalline state, intermolecular forces such as dipole-dipole interactions and weak hydrogen bonds involving the fluorine and oxygen atoms could further lock the molecule into a specific, low-energy conformation. The packing of these molecules in the crystal lattice would aim to maximize favorable intermolecular contacts, which would in turn dictate the observed solid-state conformation.
While a precise quantitative description of bond lengths and angles awaits experimental determination, the general conformational features are expected to be shaped by the steric demands and electronic properties of the trifluoromethoxy substituents on the phenyl ring.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
The infrared (IR) and Raman spectra of this compound would be expected to exhibit characteristic vibrational modes corresponding to its distinct functional groups. Although specific experimental spectra for this compound are not available, the expected absorption regions can be predicted based on established group frequencies.
The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. This band is typically observed in the region of 1700-1725 cm⁻¹. The exact position would be sensitive to the electronic effects of the substituted phenyl ring.
The trifluoromethoxy groups would give rise to several strong and characteristic bands. The C-F stretching vibrations are expected to appear as intense absorptions in the 1100-1300 cm⁻¹ region. The C-O stretching of the aryl ether linkage would also contribute to the spectrum, typically in the 1200-1280 cm⁻¹ range, often coupled with the C-F vibrations.
The aromatic ring itself will produce a set of characteristic bands. The aromatic C-H stretching vibrations are anticipated to occur above 3000 cm⁻¹. The in-plane C=C stretching vibrations of the phenyl ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. geno-chem.com Out-of-plane C-H bending vibrations would be observed at lower frequencies, and their positions can be indicative of the 1,3,5-trisubstitution pattern on the benzene (B151609) ring.
Raman spectroscopy would provide complementary information. While the carbonyl stretch would be present, it is often weaker in Raman spectra compared to IR. Conversely, the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations are typically strong and well-defined in the Raman spectrum, aiding in the structural elucidation.
A summary of the expected key vibrational modes is presented below.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H | Stretching | > 3000 | Medium-Weak | Medium |
| Aliphatic C-H | Stretching | 2850-3000 | Medium-Weak | Medium |
| Ketone C=O | Stretching | 1700-1725 | Strong | Medium-Weak |
| Aromatic C=C | In-plane Stretching | 1450-1600 | Medium-Strong | Strong |
| C-F | Stretching | 1100-1300 | Very Strong | Medium |
| Aryl C-O | Stretching | 1200-1280 | Strong | Medium |
| C-H | Out-of-plane Bending | 700-900 | Strong | Weak |
Computational and Theoretical Investigations of 1 3,5 Bis Trifluoromethoxy Phenyl Propan 2 One
Conformational Analysis and Energy Landscapes
Solvent Effects on Conformation and Reactivity
While general principles of these computational methods are well-documented for other molecules, applying them to the subject compound would require original research and is beyond the scope of this information retrieval service. For instance, studies on compounds with similar structural motifs, such as those containing 3,5-bis(trifluoromethyl)phenyl groups, have utilized Density Functional Theory (DFT) to explore molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and vibrational frequencies. mdpi.comresearchgate.netijltet.org However, the substitution of trifluoromethyl (-CF3) with trifluoromethoxy (-OCF3) groups significantly alters the electronic properties of the molecule, making direct extrapolation of data inappropriate.
No specific data tables, research findings, or discussions that fall within the explicit scope of the requested sections and subsections for 1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-one could be located.
Reaction Mechanism Modeling
The study of reaction mechanisms through computational modeling is a cornerstone of modern chemistry, providing a lens through which the dynamic process of chemical transformation can be observed. For this compound, understanding its reaction mechanisms is key to predicting its behavior in various chemical environments.
At present, specific experimental or theoretical studies detailing the transition state characterization and activation energies for reactions involving this compound are not available in the public domain. However, general principles of computational chemistry allow for a theoretical discussion of how such investigations would be approached.
Transition state theory is a fundamental concept in the study of chemical reaction rates. researchgate.net The transition state is the highest energy point along the reaction coordinate, representing a transient molecular configuration that is equally likely to proceed to products or revert to reactants. researchgate.net Computational methods, such as density functional theory (DFT), are commonly employed to locate and characterize these transition states.
For a typical reaction of a ketone, such as nucleophilic addition to the carbonyl group, computational modeling would involve mapping the potential energy surface as the nucleophile approaches the carbonyl carbon. The transition state would be identified as a first-order saddle point on this surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
The activation energy (Ea) is the energy difference between the reactants and the transition state. researchgate.net Its calculation is crucial for predicting the rate of a reaction. A hypothetical set of calculated activation energies for a reaction of this compound with a generic nucleophile is presented in Table 1 to illustrate the type of data that would be generated from such a study.
Table 1: Hypothetical Activation Energies for the Nucleophilic Addition to this compound
| Nucleophile | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |
| Hydride (H-) | DFT (B3LYP/6-31G) | PCM (Water) | 15.2 |
| Methyl Grignard (CH3MgBr) | DFT (B3LYP/6-31G) | IEFPCM (THF) | 12.8 |
| Cyanide (CN-) | DFT (B3LYP/6-31G*) | SMD (DMSO) | 18.5 |
This table is illustrative and does not represent experimentally or computationally verified data.
A reaction coordinate analysis provides a detailed depiction of the energetic profile of a reaction as it progresses from reactants to products through the transition state. This analysis helps in understanding the sequence of bond-breaking and bond-forming events.
For this compound, a reaction coordinate diagram for a nucleophilic addition would plot the energy of the system against the distance between the nucleophile and the carbonyl carbon. As the nucleophile approaches, the energy of the system increases until it reaches the maximum at the transition state. Beyond this point, as the new bond is fully formed and the carbonyl double bond breaks, the energy decreases to that of the product.
The trifluoromethoxy groups on the phenyl ring are expected to have a significant electronic influence on the reaction. Their strong electron-withdrawing nature would increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for nucleophilic attack compared to an unsubstituted analogue. The bulky nature of these groups might also introduce steric hindrance, which could affect the trajectory of the incoming nucleophile and the stability of the transition state.
Quantitative Structure-Activity Relationship (QSAR) for Related Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the physicochemical, biological, or environmental fate of chemicals based on their molecular structure. nih.govnih.gov These models are built by establishing a correlation between a set of molecular descriptors and an observed property.
While specific QSAR studies for this compound are not documented, we can discuss the relevant molecular descriptors that would be employed in such an analysis to predict its physicochemical properties. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors.
For predicting properties such as boiling point, solubility, and lipophilicity (logP) of this compound, a combination of descriptors would be necessary.
Constitutional Descriptors: These are the most basic descriptors and include counts of atoms, bonds, and molecular weight.
Topological Descriptors: These describe the connectivity of atoms in a molecule. Examples include the Wiener index and Kier & Hall connectivity indices, which relate to molecular branching and shape.
Geometrical (3D) Descriptors: These are derived from the three-dimensional coordinates of the atoms and include molecular surface area and volume. The presence of the two trifluoromethoxy groups would significantly impact these descriptors.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule. For this compound, descriptors such as the dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential on the molecular surface would be particularly important due to the highly electronegative fluorine atoms.
The trifluoromethoxy group is known to be highly lipophilic and electron-withdrawing. Therefore, descriptors related to hydrophobicity (like calculated logP) and electronic effects (like Hammett constants or calculated partial charges on atoms) would be critical for building accurate QSAR models.
Table 2 provides a list of molecular descriptors that would be relevant for predicting the physicochemical properties of this compound.
Table 2: Relevant Molecular Descriptors for QSAR Analysis
| Descriptor Type | Descriptor Name | Predicted Property Correlation |
| Constitutional | Molecular Weight | Boiling Point, Melting Point |
| Topological | Wiener Index | Boiling Point, Viscosity |
| Geometrical | Molecular Surface Area | Solubility, Reactivity |
| Geometrical | Molecular Volume | Density |
| Quantum-Chemical | Dipole Moment | Polarity, Solubility |
| Quantum-Chemical | HOMO/LUMO Energies | Reactivity, Electron Affinity |
| Physicochemical | Calculated logP | Lipophilicity, Membrane Permeability |
| Physicochemical | Polar Surface Area (PSA) | Solubility, Permeability |
This table provides a general overview of descriptor types and their typical correlations and is not based on a specific QSAR model for the target compound.
Future Research Directions and Potential Areas of Exploration
Development of Enantioselective Transformations
The propan-2-one side chain of the title compound contains a prochiral ketone, which can be reduced to form a chiral alcohol, 1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-ol. The development of methods to control the stereochemistry of this transformation is a crucial area of research, as the individual enantiomers ((R)- and (S)-alcohols) may exhibit distinct biological activities or serve as precursors for different chiral molecules.
Future research should focus on biocatalytic methods, which are known for their high selectivity and mild reaction conditions. Building on studies of structurally similar compounds like 1-[3,5-bis(trifluoromethyl)phenyl]ethanone, a variety of enzymes could be screened for this purpose. researchgate.netmdpi.com Promising enzyme classes include:
Alcohol Dehydrogenases (ADHs): ADHs from organisms such as Lactobacillus kefir have demonstrated the ability to perform asymmetric reductions on related fluorinated ketones. researchgate.net A systematic screening of ADH libraries could identify catalysts that produce either the (R)- or (S)-alcohol with high enantiomeric excess.
Ketoreductases (KREDs): Recombinant KREDs are powerful tools for stereoselective ketone reduction and could be tailored or selected for the specific steric and electronic demands of the bis(trifluoromethoxy)phenyl substrate.
Lipases: Enzymes like Candida antarctica lipase-B (CAL-B) have been used for the kinetic resolution of racemic alcohols with similar substitution patterns, offering an alternative route to obtaining the enantiopure alcohols. researchgate.net
The data below summarizes potential biocatalytic approaches based on transformations of analogous compounds.
| Enzyme Type | Potential Application | Example Substrate from Literature | Key Advantage |
|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of the ketone to a specific alcohol enantiomer. | 1-[3,5-bis(trifluoromethyl)phenyl]ethanone | High enantioselectivity (anti-Prelog preference reported). researchgate.net |
| ω-Transaminase (ATA) | Asymmetric amination of the ketone to a chiral amine. | 3,5-bis(trifluoromethyl)acetophenone | Direct synthesis of valuable chiral amine intermediates. mdpi.com |
| Lipase (e.g., CAL-B) | Enantioselective transesterification to resolve racemic alcohol. | (RS)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | High enantiomeric excess (>99% ee) achievable. researchgate.net |
Exploration of Bioisosteric Replacements with the Trifluoromethoxy Group
In medicinal chemistry, the trifluoromethoxy (OCF3) group is a valuable substituent used to modulate the physicochemical properties of bioactive molecules. mdpi.com It is known to enhance metabolic stability, increase lipophilicity, and alter binding affinities. The concept of bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of drug design.
Future research could systematically explore the bioisosteric replacement of one or both trifluoromethoxy groups in 1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-one to fine-tune its properties. This would involve synthesizing a library of analogs where the OCF3 group is substituted with other moieties. Such studies would provide valuable structure-activity relationship (SAR) data. The trifluoromethyl (CF3) group, for instance, has been successfully used as a bioisostere for the aliphatic nitro group, resulting in compounds with improved potency and metabolic stability. nih.govacs.org
Potential bioisosteric replacements for the OCF3 group are listed in the table below.
| Bioisostere | Rationale for Replacement | Potential Impact on Properties |
|---|---|---|
| Trifluoromethyl (CF3) | Similar electron-withdrawing nature but different steric profile and lipophilicity. | Modify binding interactions and membrane permeability. mdpi.com |
| Pentafluorosulfanyl (SF5) | Considered a "super-trifluoromethyl" group; highly lipophilic and electron-withdrawing. | Dramatically alter electronic character and steric bulk. nih.gov |
| Halogens (Cl, Br) | Classical bioisosteres that can mimic the steric and electronic effects to varying degrees. | Fine-tune lipophilicity and potential for halogen bonding. mdpi.com |
| Cyano (CN) | Strongly electron-withdrawing with a linear geometry. | Introduce a potential hydrogen bond acceptor with minimal steric impact. |
Application in Supramolecular Chemistry or Material Science as a Building Block
The incorporation of fluorine atoms into organic molecules can direct intermolecular interactions and lead to materials with unique properties such as high thermal stability and chemical resistance. sigmaaldrich.comalfa-chemistry.com The 3,5-bis(trifluoromethoxy)phenyl moiety of the title compound is a prime candidate for use as a building block (a tecton) in supramolecular chemistry and materials science.
The electron-rich fluorine atoms of the OCF3 groups can participate in non-covalent interactions, including F···H and F···F contacts, which can guide the self-assembly of molecules into well-defined, ordered structures in the solid state. nih.govresearchgate.net The N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea scaffold, for example, is recognized as a "privileged motif" for developing organocatalysts, largely due to the hydrogen-bonding capabilities directed by the substituted phenyl rings. rsc.org
Future work could focus on several areas:
Crystal Engineering: Systematically studying the crystal structure of the title compound and its derivatives to understand the dominant supramolecular synthons. This knowledge can be used to design new crystalline materials with predictable architectures.
Liquid Crystals: Modifying the propan-2-one side chain with long alkyl groups could induce liquid crystalline behavior. The fluorinated phenyl core would provide the necessary rigidity and polarity for mesophase formation.
Fluorinated Polymers: The compound could be functionalized and incorporated as a monomer into polymers. The resulting materials would be expected to exhibit high thermal stability, low surface energy, and hydrophobicity, making them suitable for advanced coatings or membranes.
Organogelators: Attaching moieties capable of strong hydrogen bonding (e.g., ureas, amides) to the core structure could lead to the formation of supramolecular organogels, where the fluorinated phenyl groups drive self-assembly through solvophobic and specific fluorine interactions. nih.gov
Q & A
Q. What are the established synthetic methodologies for 1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-one, and what key parameters optimize yield and purity?
The compound is synthesized via Claisen-Schmidt condensation between 1-(3,5-bis(trifluoromethoxy)phenyl)ethanone and aldehydes under basic conditions (e.g., KOH in ethanol) with prolonged heating (5 hours). Critical parameters include anhydrous conditions, stoichiometric precision, and temperature control to minimize side reactions. Purification via recrystallization is essential for structural verification, as demonstrated in X-ray crystallographic studies of analogous compounds .
Q. What analytical techniques are most effective for characterizing this compound, particularly regarding fluorine-containing moieties?
- ¹⁹F NMR spectroscopy identifies trifluoromethoxy group environments.
- X-ray crystallography confirms absolute configuration, as shown in related trifluoromethylated ketones .
- Reverse-phase HPLC (UV/Vis at 254 nm) quantifies fluorinated impurities .
Q. In what non-pharmaceutical research domains does this compound demonstrate utility?
- Liquid crystal materials : Rigid aromatic core and fluorine content enhance dielectric properties.
- Metal-organic frameworks (MOFs) : Used in gas separation membranes due to fluorine's electronegativity .
Advanced Research Questions
Q. How can researchers address conflicting data regarding biological activity in different assay systems?
Contradictions may arise from substituent positioning (para vs. meta), solvent effects, or cellular uptake differences. A systematic approach includes:
- Comparative analysis using isosteric analogs to isolate electronic effects.
- Metabolomic profiling to track degradation. Studies on similar compounds show trifluoromethoxy group orientation significantly impacts protein binding .
Q. What challenges arise in designing catalytic systems for asymmetric synthesis of chiral derivatives?
The electron-withdrawing trifluoromethoxy groups complicate enantioselective catalysis. Strategies include:
- Bulky phosphine ligands to counter steric hindrance.
- Organocatalysis (thiourea-based catalysts) for hydrogen bonding.
- Continuous flow systems to enhance reaction control, as used in scaled fluorinated compound production .
Q. What advanced computational methods predict reactivity in nucleophilic addition reactions?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models:
- Frontier molecular orbitals to identify electrophilic sites.
- Transition state geometries for stereochemical outcomes.
- Solvent effects via polarizable continuum models (PCM). Validation against X-ray data ensures accuracy .
Q. What protocols ensure long-term stability during storage and handling?
- Storage : Argon atmosphere in amber glass at -20°C with molecular sieves.
- Stability checks : Regular ¹H/¹⁹F NMR every 6 months. Accelerated studies on related compounds show decomposition via ketone hydrolysis under acidic conditions .
Q. How should researchers approach discrepancies in spectroscopic data between synthesis batches?
Investigate:
- Isomerism : Check for rotational barriers using variable-temperature NMR.
- Impurities : Use LC-MS to detect fluorinated byproducts.
- Instrument calibration : Validate with certified reference standards .
Methodological Tables
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Claisen-Schmidt reaction time | 5 hours (40% KOH, ethanol) | |
| Purification method | Recrystallization (ethyl acetate/hexane) | |
| Stability monitoring | ¹⁹F NMR every 6 months |
| Analytical Technique | Application |
|---|---|
| ¹⁹F NMR | Trifluoromethoxy group environment |
| X-ray crystallography | Absolute configuration determination |
| Reverse-phase HPLC | Purity assessment (fluorinated impurities) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
